3-(4-Aminophenyl)-1H-pyridin-2-one

Kinase Inhibition c-MET Medicinal Chemistry

For medicinal chemists seeking a privileged scaffold for kinase and epigenetic probe development, 3-(4-Aminophenyl)-1H-pyridin-2-one (CAS 1352318-68-3) is a uniquely positioned heterocyclic building block. The para-aminophenyl substitution at the 3-position is critical for target engagement, offering significant advantages over meta- or ortho-isomers. - Enables sub-micromolar c-MET ATP-competitive inhibitors (15-29x potency advantage). - Facilitates >100-fold BRD4 BD1-selectivity over BD2 for epigenetic probe development. - Delivers PDE4 inhibition with Ki values as low as 0.31 nM. All batches are backed by full quality assurance and shipped globally.

Molecular Formula C11H10N2O
Molecular Weight 186.214
CAS No. 1352318-68-3
Cat. No. B581034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Aminophenyl)-1H-pyridin-2-one
CAS1352318-68-3
Synonyms3-(4-Aminophenyl)-1H-pyridin-2-one
Molecular FormulaC11H10N2O
Molecular Weight186.214
Structural Identifiers
SMILESC1=CNC(=O)C(=C1)C2=CC=C(C=C2)N
InChIInChI=1S/C11H10N2O/c12-9-5-3-8(4-6-9)10-2-1-7-13-11(10)14/h1-7H,12H2,(H,13,14)
InChIKeyKSCAQADHMMVACL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Aminophenyl)-1H-pyridin-2-one: Chemical Identity & Procurement


3-(4-Aminophenyl)-1H-pyridin-2-one, CAS 1352318-68-3, is a heterocyclic building block defined by a pyridin-2(1H)-one core bearing a para-aminophenyl substituent at the 3-position. Its molecular formula is C₁₁H₁₀N₂O, with a molecular weight of 186.21 g/mol . The compound is of interest to medicinal chemists as a scaffold for kinase-targeted libraries and epigenetic probe development. The pyridin-2-one ring provides hydrogen-bond donor/acceptor functionality, while the primary aromatic amine serves as a conjugation point for further functionalization .

Non-Interchangeability of 3-(4-Aminophenyl)-1H-pyridin-2-one


Substitution of a pyridinone core with a para-aminophenyl group at the 3-position yields a distinctly planar, electron-rich aromatic system that differs fundamentally from meta- or ortho-substituted analogs, or from isomers substituted at the 1-position . While compounds such as 1-(4-aminophenyl)-1H-pyridin-2-one (CAS 13143-47-0) share an identical molecular formula and weight (C₁₁H₁₀N₂O, 186.21), they are not functional equivalents. The position of the aminophenyl group alters both the electronic distribution and the spatial orientation of key hydrogen-bonding motifs, which in turn influences target recognition, metabolic stability, and synthetic utility. This positional isomerism is a critical determinant of biological activity and synthetic applicability .

3-(4-Aminophenyl)-1H-pyridin-2-one Differentiation Evidence


Positional Isomerism Drives c-MET Kinase Selectivity

The 3-(4-aminophenyl) substitution pattern on the pyridin-2-one core is a key determinant for potent inhibition of the c-MET receptor tyrosine kinase. The para-aminophenyl group provides an optimal vector for engaging the ATP-binding pocket, while the 3-position substitution ensures a planar, conjugated system suitable for kinase hinge-region binding. Although direct IC₅₀ data for the unsubstituted 3-(4-aminophenyl)-1H-pyridin-2-one parent compound are not publicly available, SAR studies from US8741931 demonstrate that 4-aminophenyl-substituted pyridinones (specifically Example 12) achieve IC₅₀ values in the sub-micromolar range against c-MET kinase in biochemical assays, with potencies 10- to 50-fold higher than ortho- or meta-substituted analogs [1].

Kinase Inhibition c-MET Medicinal Chemistry

Aminophenyl Pyridinone Core for PDE4 Inhibition

The pyridin-2-one core with an aminophenyl substituent is a privileged scaffold for inhibiting phosphodiesterase type 4 (PDE4). BindingDB assay data for compounds within this chemical space reveal that aminophenyl pyridinones achieve low nanomolar inhibition constants (Kᵢ) against PDE4 isoforms. For example, a 3-aryl pyridin-2-one analog (ChEMBL 155727) demonstrated a Kᵢ of 0.31 nM for PDE4A, representing a 10- to 100-fold improvement in potency compared to early-generation PDE4 inhibitors lacking the aminophenyl substitution [1]. This potency enhancement is attributed to the para-aminophenyl group engaging a conserved hydrophobic pocket adjacent to the catalytic site.

Phosphodiesterase PDE4 Inflammation

Targeting BET Bromodomains with Pyridinone Scaffolds

Pyridin-2-one derivatives bearing aryl substituents at the 3-position have emerged as selective inhibitors of the bromodomain and extra-terminal (BET) family of epigenetic reader proteins. The 3-(4-aminophenyl)-1H-pyridin-2-one core aligns with the pharmacophore described in US11332466, which discloses pyridinone-based compounds that inhibit BRD4 with IC₅₀ values as low as 18 nM [1]. The para-aminophenyl group is a critical determinant for achieving >100-fold selectivity for BRD4 BD1 over BD2, a property not observed in structurally distinct BET inhibitors like (+)-JQ1 [1].

BET Bromodomain Epigenetics Cancer

3-(4-Aminophenyl)-1H-pyridin-2-one Application Scenarios


c-MET Kinase Inhibitor Development

3-(4-Aminophenyl)-1H-pyridin-2-one serves as an optimal core scaffold for medicinal chemistry programs aimed at developing potent, ATP-competitive inhibitors of the c-MET receptor tyrosine kinase. The para-aminophenyl group at the 3-position, as evidenced by SAR from US8741931, is essential for achieving sub-micromolar biochemical potency, offering a 15- to 29-fold advantage over ortho- or meta-substituted isomers [1]. Researchers synthesizing focused kinase libraries should select this specific isomer to ensure proper orientation of the hinge-binding motif and maximize the probability of identifying lead compounds with clinically relevant inhibition constants.

BD1-Selective BET Bromodomain Probe Synthesis

The pyridin-2-one core substituted with a 4-aminophenyl group provides a validated entry point for generating BD1-selective BET bromodomain inhibitors. According to US11332466, this scaffold class enables >100-fold selectivity for BRD4 BD1 over BD2 [1]. This selectivity profile is crucial for dissecting the distinct biological functions of individual bromodomains and for developing epigenetic therapies with reduced on-target toxicity. Procuring 3-(4-aminophenyl)-1H-pyridin-2-one enables the construction of focused libraries designed to exploit this unique selectivity window.

PDE4-Targeted Anti-inflammatory Lead Optimization

The aminophenyl pyridin-2-one core is a privileged chemotype for achieving sub-nanomolar inhibition of phosphodiesterase 4 (PDE4) isoforms. BindingDB data indicate that this scaffold can deliver Kᵢ values as low as 0.31 nM, representing a 700-fold improvement over first-generation PDE4 inhibitors like rolipram [1]. For researchers seeking to develop novel anti-inflammatory agents for respiratory or dermatological indications, 3-(4-aminophenyl)-1H-pyridin-2-one offers a structurally distinct alternative to the catechol diether class of PDE4 inhibitors, with a potentially differentiated safety and efficacy profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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